molecular formula C22H22ClKN6O B8796586 Losartan (potassium)

Losartan (potassium)

Cat. No.: B8796586
M. Wt: 461.0 g/mol
InChI Key: OXCMYAYHXIHQOA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of losartan involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of different solvents, catalysts, and reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1

InChI Key

OXCMYAYHXIHQOA-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, in a 500 ml flask a mixture of 175 ml of dry methanol, 20 g (0.026 mol) of 2-n-butyl-4-chloro 1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′biphenyl-4-yl)-me thyl]-1H-imidazol-5-methanol methyl-isobutyl ketone solvate and 1.46 g (0.026 mol) of potassium hydroxide in 25 ml of methanol was warmed to reflux temperature over a period of 30 min. After refluxing for 4 h, the reaction was cooled to room temperature, treated with 0.6 g of charcoal and filtered. The filtrate was concentrated to a volume of 30-35 ml under diminished pressure, and after addition of 85 ml of acetonitrile again to a volume of 30-35 ml. After addition of further 85 ml of acetonitrile the solution is concentrated to a volume of 60-65 ml. The suspension was stirred at 0−(+)2° C. for 2 h, the precipitated crystals were filtered, washed three times with 30 ml of cold acetonitrile and dried at 70° C. to give 11.5 g (94%) of the title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
2-n-butyl-4-chloro 1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′biphenyl-4-yl)-me thyl]-1H-imidazol-5-methanol methyl-isobutyl ketone
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Under nitrogen, in a 500 ml flask a mixture of 180 ml of dry methanol, 20 g (0.026 mol) of 2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone solvate and 0.1 g (0.00178 mol) of potassium hydroxide was refluxed for 3 h. The reaction mixture was cooled to room temperature and after adding 1.35 g (0.0241 mol) of potassium hydroxide in 10 ml of methanol it was treated with 0.5 g of charcoal and filtered. The filtrate was concentrated to a volume of 30 ml under diminished pressure, and after addition of 80 ml of acetonitrile again to a volume of 35 ml. After addition of further 85 ml of acetonitrile the suspension was cooled to 0° C., the precipitated crystals were filtered after 1 h stirring, washed twice with 30 ml of cold acetonitrile and dried at 70° C. to give 11.3 g (93.4%) of the title compound.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
93.4%

Synthesis routes and methods III

Procedure details

To 10.2 g losartan of Example 1 in 59 ml i-propanol, a solution of 1.4 g of potassium hydroxide in 1.5 ml of water was added at a temperature of 38-40° C. to a pH of 10 during half an hour. Approximately 19 ml of azeotropic mixture i-propanol/water were removed by distillation, 36 ml n-heptane were added, and reaction mixture was stirred at room temperature until a white solid was formed. The resulting solid was diluted with 14 ml n-heptane, filtered, washed with 26 ml n-heptane, and dried in vacuo at 50° C. to yield 8.57 g losartan potassium.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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